molecular formula C16H22O11 B1294815 beta-D-Galactose pentaacetate CAS No. 4163-60-4

beta-D-Galactose pentaacetate

Cat. No. B1294815
CAS RN: 4163-60-4
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-LYYZXLFJSA-N
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Description

Beta-D-Galactose pentaacetate is a potent and unique carbohydrate extensively studied for its potential applications in scientific research and laboratory experiments . It is a pentaacetate derivative of the monosaccharide galactose . This white crystalline solid is derived from beta-D-Galactose, a monosaccharide commonly found in lactose and other carbohydrates .


Synthesis Analysis

Research on the synthesis of alpha-D-glucose pentaacetate was investigated. In particular, various methods utilized for the synthesis of compound 2 were described in detail. Among them, acid catalysts including protonic acid and Lewis acid have received most attention .


Molecular Structure Analysis

The molecular formula of beta-D-Galactose pentaacetate is C16H22O11 . Its average mass is 390.339 Da and its monoisotopic mass is 390.116211 Da . The crystal structure of penta-O-acetyl-beta-D-galactopyranose was determined with Mo K (alpha) radiation at 150 K to R = 0.029 .


Chemical Reactions Analysis

The acetate groups in beta-D-Galactose pentaacetate play a key role in conferring its distinctive properties, enabling interactions with various enzymes and metabolites within the cellular environment . Notably, these interactions extend to essential components of carbohydrate metabolism, including glycosidases and glycosyltransferases .


Physical And Chemical Properties Analysis

Beta-D-Galactose pentaacetate is a white fine crystalline powder . Its density is 1.3±0.1 g/cm3 . It has a boiling point of 434.8±45.0 °C at 760 mmHg . The molar refractivity is 85.0±0.4 cm3 . It has 11 H bond acceptors and 0 H bond donors .

Scientific Research Applications

Enzyme Kinetics Studies

Beta-D-Galactose pentaacetate: is extensively used in the study of enzyme kinetics . It serves as a substrate for enzymes like glycosidases, which are crucial in understanding the catalytic mechanisms and the influence of molecular structure on enzyme activity. Researchers use

Mechanism of Action

Target of Action

Beta-D-Galactose Pentaacetate is a potent and unique carbohydrate that has been extensively studied for its potential applications in scientific research and laboratory experiments . The primary targets of Beta-D-Galactose Pentaacetate are various enzymes and metabolites within the cellular environment . Notably, these interactions extend to essential components of carbohydrate metabolism, including glycosidases and glycosyltransferases .

Mode of Action

The mode of action of Beta-D-Galactose Pentaacetate involves its interaction with its targets, leading to various changes. The acetate groups in Beta-D-Galactose Pentaacetate play a key role in conferring its distinctive properties, enabling interactions with various enzymes and metabolites within the cellular environment .

Biochemical Pathways

Beta-D-Galactose Pentaacetate serves as an excellent substrate for various enzymes involved in carbohydrate metabolism . Its interactions with enzymes and metabolites within the cell make it an indispensable tool for studying cell signaling pathways and their responses to different metabolites .

Pharmacokinetics

Its solubility in methanol, chloroform, and water suggests that it may have good bioavailability.

Result of Action

The result of the action of Beta-D-Galactose Pentaacetate is the regulation of various cellular processes. Its capacity to engage with significant metabolites like glucose, fructose, and galactose is crucial in regulating various cellular processes .

Action Environment

The action of Beta-D-Galactose Pentaacetate is influenced by environmental factors. For instance, its solubility in various solvents suggests that the solvent environment could influence its action, efficacy, and stability.

Safety and Hazards

Beta-D-Galactose pentaacetate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Beta-D-Galactose pentaacetate is often used as a protecting group in organic synthesis, providing stability to the hydroxyl groups of the galactose molecule . It can be selectively removed under specific conditions to reveal the reactive hydroxyl groups for further chemical transformations . This compound is widely utilized in the synthesis of various pharmaceuticals, natural products, and carbohydrate-based materials . It plays a crucial role in the development of new drugs and the study of carbohydrate chemistry .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-LYYZXLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883736
Record name .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate
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Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Galactose pentaacetate

CAS RN

4163-60-4
Record name β-D-Galactose pentaacetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,6-Penta-O-acetylgalactopyranose
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Record name .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate
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Record name .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate
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Record name β-D-galactose pentaacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does beta-D-galactose pentaacetate affect insulin release in pancreatic cells?

A1: Research indicates that beta-D-galactose pentaacetate, unlike its alpha-D-glucose counterpart, does not directly stimulate insulin release from pancreatic beta cells. [, , ] In fact, it has been shown to inhibit leucine-induced insulin release in rat pancreatic islets. [] This suggests that beta-D-galactose pentaacetate may interact with a specific receptor system in pancreatic cells, leading to a negative modulation of insulin secretion. []

Q2: Do all hexose pentaacetates have the same effect on insulin release?

A2: No, the effects of hexose pentaacetates on insulin release depend on the specific sugar moiety and its stereochemistry. For instance, alpha-D-glucose pentaacetate stimulates insulin release, while beta-D-galactose pentaacetate inhibits it. [, , , ] This difference highlights the importance of stereospecific interactions in the mechanism of action of these compounds. [, ]

Q3: Is the effect of beta-D-galactose pentaacetate solely due to its metabolism within the pancreatic cells?

A3: While some hexose pentaacetates may exert their effects through the intracellular metabolism of their sugar moiety, beta-D-galactose pentaacetate's action appears to be independent of such metabolic conversion. [, , , ] Its inhibitory effect on insulin secretion, despite not being metabolized in the same way as glucose, suggests a direct interaction with a specific receptor system. [, , ]

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